Remimazolam Besylate is the besylate ester form of remimazolam, a short-acting benzodiazepine derivative that is structurally related to midazolam, with sedative-hypnotic activity. Upon administration, remimazolam targets and binds to a specific site on the gamma-aminobutyric acid (GABA)-A-chloride ionophore receptor complex located on the neuronal membrane. Binding causes an allosteric modification of the receptor thereby enhancing the affinity of GABA to the receptor leading to an increase in the frequency of chloride-channel opening events, which leads to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability. See also: Remimazolam (has active moiety).
Related Compounds
Remimazolam Benzenesulfonate
Compound Description: Remimazolam benzenesulfonate is a salt form of remimazolam, a novel ultra-short-acting benzodiazepine used for the induction and maintenance of general anesthesia and procedural sedation. It exhibits rapid onset and offset of action due to its rapid metabolism by tissue esterases. It has demonstrated effectiveness and a favorable safety profile in various clinical settings, including cardiac surgery, fiberoptic bronchoscopy, and endoscopic retrograde cholangiopancreatography (ERCP) [, , ].
Midazolam
Compound Description: Midazolam is a short-acting benzodiazepine used for sedation, anxiolysis, and amnesia. It is frequently used for procedural sedation and pre-operative anxiety relief. Midazolam is metabolized by cytochrome P450 enzymes, primarily CYP3A4 [].
RF7054 (CNS7054X)
Compound Description: RF7054, also known as CNS7054X, is the primary inactive carboxylic acid metabolite of remimazolam. It is formed through the rapid hydrolysis of remimazolam by tissue esterases. This rapid metabolism contributes to the ultra-short-acting nature of remimazolam [, ].
Relevance: RF7054 is a key metabolite of remimazolam besilate, and its rapid formation is crucial for the quick offset of action of the parent drug. Measuring RF7054 levels can help understand the pharmacokinetic profile of remimazolam besilate. Research indicates that genetic variations in enzymes like VDR might impact the elimination half-life of RF7054 [].
Sufentanil
Compound Description: Sufentanil is a potent opioid analgesic often used as an adjunct to general anesthesia and for pain management in critically ill patients. It provides potent analgesia but can lead to respiratory depression, bradycardia, and hypotension [, , ].
Esketamine
Compound Description: Esketamine is an NMDA receptor antagonist with analgesic and anesthetic properties. It is used for procedural sedation, treatment-resistant depression, and as an adjunct to general anesthesia. Esketamine can cause dissociation, hallucinations, and increases in blood pressure and heart rate [, , ].
Alfentanil
Compound Description: Alfentanil is a short-acting opioid analgesic. It shares a similar pharmacological profile with fentanyl and sufentanil but has a shorter duration of action. Alfentanil is often used for short procedures requiring pain relief and sedation, like gastroscopy [, , , ].
Fentanyl
Compound Description: Fentanyl is a potent synthetic opioid analgesic widely used for pain management, anesthesia, and procedural sedation. It provides rapid and effective pain relief but can cause respiratory depression, nausea, and vomiting [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Remimazolam is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance. Remimazolam is an ultra short-acting benzodiazepine used in the induction and maintenance of sedation during short (<30 minute) procedures. Recent trends in anesthesia-related drug development have touted the benefits of so-called "soft drugs" - these agents, such as [remifentanil], are designed to be metabolically fragile and thus susceptible to rapid biotransformation and elimination as inactive metabolites. These "soft drugs" are useful in the context of surgical procedures, wherein a rapid onset/offset is desirable, enabling anesthesiologists to manipulate drug concentrations as needed. Remimazolam was the first "soft" benzodiazepine analog to be developed and was approved for use by the FDA in July 2020 under the brand name Byfavo. Remimazolam is an ultra-short acting benzodiazepine used intravenously for induction and maintenance of sedation for adults undergoing short term procedures not requiring general anesthesia. Remimazolam sedation has not been associated with serum aminotransferase elevations and has not been linked to cases of clinically apparent liver injury. Remimazolam is a short-acting benzodiazepine derivative that is structurally related to midazolam, with sedative-hypnotic activity. Upon administration, remimazolam targets and binds to a specific site on the gamma-aminobutyric acid (GABA)-A-chloride ionophore receptor complex located on the neuronal membrane. Binding causes an allosteric modification of the receptor thereby enhancing the affinity of GABA to the receptor leading to an increase in the frequency of chloride-channel opening events, which leads to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability. See also: Remimazolam Besylate (has salt form).